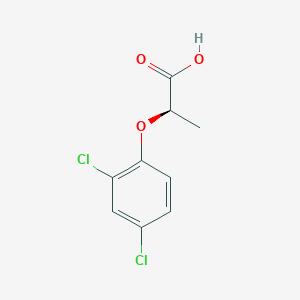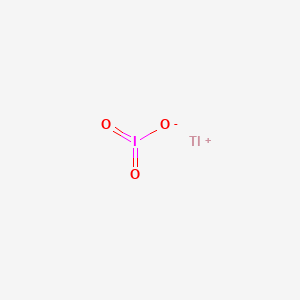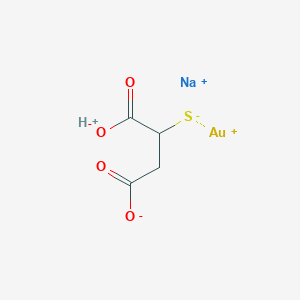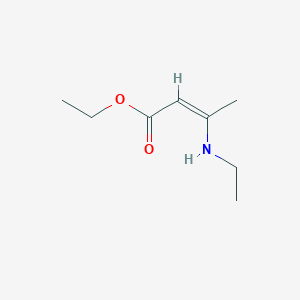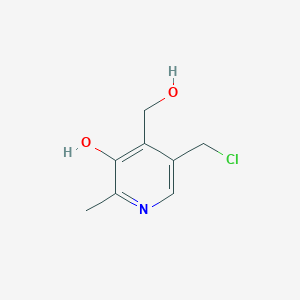
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Übersicht
Beschreibung
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pictet-Spengler reagent and is widely used in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is not well understood. However, it is believed that this compound acts as a Pictet-Spengler reagent and undergoes a condensation reaction with various nucleophiles to form biologically active compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- are not well documented. However, it is believed that this compound has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations of using this compound include its potential toxicity and lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-. Some of these include:
1. Studying the mechanism of action of this compound to better understand its potential applications in various fields.
2. Developing new synthetic methods for the production of this compound and its derivatives.
3. Investigating the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
4. Exploring the potential use of this compound in the synthesis of new biologically active compounds.
5. Investigating the potential toxicity of this compound and its derivatives to better understand their safety in various applications.
Conclusion:
In conclusion, 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various biologically active compounds and has potential applications in the treatment of various diseases. However, more research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- involves the reaction of 2-methyl-3-hydroxypyridine with paraformaldehyde and hydrochloric acid. This reaction leads to the formation of 4-Pyridinemethanol, which is then chloromethylated using thionyl chloride and triethylamine. The final product is obtained by the reaction of chloromethylated 4-Pyridinemethanol with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is widely used in scientific research due to its potential applications in various fields. This compound is used in the synthesis of various biologically active compounds such as alkaloids, flavonoids, and indole derivatives. It is also used in the synthesis of various natural products such as camptothecin, a potent anticancer drug.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRNXIPTYGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161176 | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
CAS RN |
13983-22-7 | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)


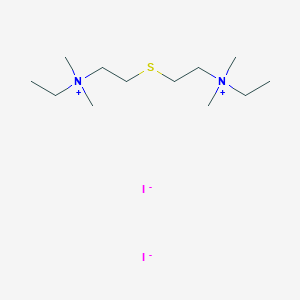



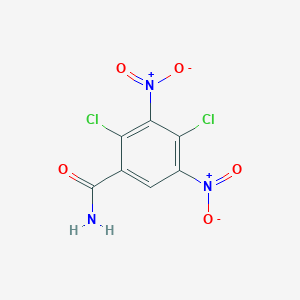
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
